![molecular formula C8H18ClNO B2711854 (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride CAS No. 2227854-80-8](/img/structure/B2711854.png)
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride” is a compound that likely contains a cycloheptane ring, which is a seven-membered ring structure. The “2-Methoxy” indicates a methoxy group (OCH3) attached to the second carbon of the ring, and the “1-amine” suggests an amine group (NH2) attached to the first carbon . The “hydrochloride” part indicates that this compound is a hydrochloride salt, which typically forms when an amine reacts with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the introduction of the methoxy and amine groups. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cycloheptane ring, with the methoxy and amine groups causing the molecule to be polar. The (1R,2R) designation indicates the stereochemistry of the molecule, specifically the configuration of the methoxy and amine groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions such as acid-base reactions or nucleophilic substitutions. The methoxy group could potentially undergo reactions depending on the conditions, such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. The exact properties such as melting point, boiling point, and specific rotation would need to be determined experimentally .Scientific Research Applications
Organocatalysis and Enantioselective Reactions
- Organocatalysis : Tetrapeptides containing a primary amine and a conformationally restricted segment have been designed and synthesized for catalyzing aldol reactions, demonstrating effective organocatalysis with high enantioselectivity under specific conditions (Feng-Chun Wu et al., 2009). This research highlights the importance of primary amines in developing catalysts for stereoselective organic transformations, potentially applicable for compounds like "(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride".
Mechanism of Action
Target of Action
The primary target of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is the GPR88 receptor . GPR88 is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family . It is expressed in various brain regions and is known to regulate the excitability of glutamatergic and GABAergic neurons .
Mode of Action
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride acts as a potent agonist of the GPR88 receptor . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway . This interaction with its target leads to changes in intracellular signaling pathways, which can influence various physiological processes.
Biochemical Pathways
The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride affects the cAMP signaling pathway . This pathway plays a crucial role in many biological processes, including the regulation of metabolism, secretion of hormones, and gene expression. The downstream effects of this interaction can influence various physiological and pathological processes, including pain perception, mood regulation, and motor control .
Result of Action
The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride can lead to various molecular and cellular effects. For instance, it can modulate the activity of neurons, influence neurotransmitter release, and alter neuronal excitability . These changes at the cellular level can translate into physiological effects, such as alterations in pain perception, mood, and motor control .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEQJXDZHLJILQ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.